molecular formula C8H9ClF3N3O B131963 4-[3-(Trifluoromethyl)phenyl]semicarbazide hydrochloride CAS No. 153513-69-0

4-[3-(Trifluoromethyl)phenyl]semicarbazide hydrochloride

Cat. No. B131963
M. Wt: 255.62 g/mol
InChI Key: BCALXTACODRREX-UHFFFAOYSA-N
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Description

Semicarbazide hydrochloride compounds, including 4-[3-(Trifluoromethyl)phenyl]semicarbazide hydrochloride, are known for their diverse applications in various fields such as environmental science, corrosion inhibition, and pharmaceuticals. These compounds are characterized by the presence of a semicarbazide group attached to an aromatic ring, which in this case is substituted with a trifluoromethyl group.

Synthesis Analysis

The synthesis of 4-substituted semicarbazides, including those with trifluoromethyl groups, can be achieved through a one-pot two-step approach. This method involves the formation of a carbamate from bis(2,2,2-trifluoroethyl)carbonate or 2,2,2-trifluoroethylchloroformate and a primary or secondary amine, followed by interaction with hydrazine to yield the semicarbazide . This approach allows for the production of 4-substituted semicarbazides on a large scale with good yield and high purity.

Molecular Structure Analysis

The molecular structure of 4-[3-(Trifluoromethyl)phenyl]semicarbazide hydrochloride is characterized by the presence of a semicarbazide moiety and a trifluoromethyl group attached to a phenyl ring. The trifluoromethyl group is known to influence the electronic properties of the molecule due to its strong electron-withdrawing effect.

Chemical Reactions Analysis

Semicarbazide hydrochloride compounds can participate in various chemical reactions. For instance, they can be used as absorbing reagents for atmospheric sulphur dioxide, where they exhibit high absorption efficiency . Additionally, semicarbazide derivatives have been used in the synthesis of 5-(substituted phenyl)-4H-1,2,4, triazol-3-ols under ultrasonic irradiation, demonstrating their reactivity and potential for green chemistry applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of semicarbazide hydrochloride compounds can be studied through volumetric, acoustic, and viscometric measurements. These studies reveal strong solute-solvent interactions and provide insights into the hydrophilic and hydrophobic interactions within solutions . Furthermore, semicarbazide hydrochloride compounds like 4-phenylsemicarbazide have been found to exhibit significant corrosion inhibitory properties on mild steel in hydrochloric acid, with the inhibition efficiency increasing with the concentration of the inhibitor .

Scientific Research Applications

Synthesis and Pharmacological Potential

4-[3-(Trifluoromethyl)phenyl]semicarbazide hydrochloride, as part of the semicarbazide chemical group, plays a significant role in the synthesis of various pharmacologically active compounds. For instance, semicarbazides have been utilized in the creation of derivatives with potential anti-inflammatory activity. A study highlighted the synthesis of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives, which demonstrated significant inhibition against carrageenan-induced rat paw edema, indicating their anti-inflammatory potential without ulcerogenic activity (Rabea et al., 2006).

Anticonvulsant Properties

Semicarbazide derivatives have also been studied for their anticonvulsant properties. Research has shown that functionalized N(2)-substituted semicarbazides exhibit significant anticonvulsant activities, albeit at levels generally lower than their amino acid counterparts. This indicates a potential avenue for the development of new anticonvulsant agents (Andurkar et al., 2001).

Analgesic and Anti-inflammatory Applications

Further research into semicarbazide derivatives, specifically 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles, has revealed novel agents with promising analgesic and anti-inflammatory properties. These compounds were synthesized through a one-pot reaction facilitated by microwave irradiation and demonstrated significant reductions in pain-related behavior and carrageenan-induced paw edema in mice (Sauzem et al., 2008).

SSAO Inhibition for Anti-inflammatory Effects

The inhibition of semicarbazide-sensitive amine oxidase (SSAO) activity has been identified as a target for the development of small molecule anti-inflammatory compounds. A study involving the novel SSAO inhibitor, Z-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride (LJP 1586), demonstrated its effectiveness in inhibiting rat lung SSAO and reducing inflammation in various animal models, suggesting its potential as an anti-inflammatory treatment (O'Rourke et al., 2008).

properties

IUPAC Name

1-amino-3-[3-(trifluoromethyl)phenyl]urea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3O.ClH/c9-8(10,11)5-2-1-3-6(4-5)13-7(15)14-12;/h1-4H,12H2,(H2,13,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCALXTACODRREX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NN)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380624
Record name 4-[3-(Trifluoromethyl)phenyl]semicarbazide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(Trifluoromethyl)phenyl]semicarbazide hydrochloride

CAS RN

153513-69-0
Record name 4-[3-(Trifluoromethyl)phenyl]semicarbazide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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